![molecular formula C15H16Cl2N2O B1521181 2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride CAS No. 1214011-90-1](/img/structure/B1521181.png)

2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride

Übersicht

Beschreibung

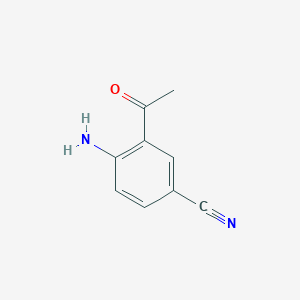

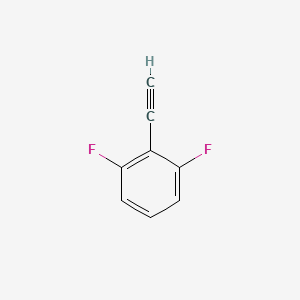

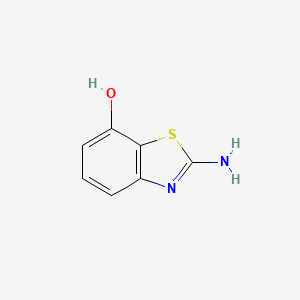

“2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride” is a chemical compound with the molecular formula C15H15ClN2O•HCl and a molecular weight of 311.21 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15ClN2O.ClH/c16-13-8-6-11(7-9-13)10-18-15(19)14(17)12-4-2-1-3-5-12;/h1-9,14H,10,17H2,(H,18,19);1H . This indicates the presence of a benzyl group, a phenyl group, and an amino group in the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 311.21 .Wissenschaftliche Forschungsanwendungen

Antiviral and Neuroprotective Effects The compound 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, a derivative similar in structure, has shown promise in the treatment of Japanese encephalitis. It demonstrated significant antiviral and antiapoptotic effects in vitro and reduced viral load while increasing survival rates in infected mice. This points to its potential as a therapeutic agent in combating viral infections affecting the nervous system (Ghosh et al., 2008).

Inhibition of Detrusor Contraction N-(4-amino-2-butynyl)acetamides, structurally related, have been synthesized and evaluated for their capacity to inhibit detrusor contraction. Certain derivatives showed potent inhibitory activity with reduced anticholinergic side effects, suggesting potential applications in treating overactive bladder conditions (Take et al., 1992).

Antimicrobial Activity Novel thiazolidinone and acetidinone derivatives, including those incorporating the acetamide moiety, have demonstrated antimicrobial efficacy against a range of microorganisms. These compounds, synthesized via a series of chemical reactions, hold potential as antimicrobial agents in medical and pharmaceutical applications (Mistry et al., 2009).

Chemical Synthesis and Modification 4-Chloro-2-hydroxyacetophenone was successfully synthesized from 3-aminophenol, involving acetylation, methylation, and Fries rearrangement, yielding a compound related to acetamide derivatives. This showcases the chemical versatility and the potential for synthesizing a wide array of related compounds for various scientific applications (Teng, 2011).

Herbicide Metabolism and Safety The metabolism of chloroacetamide herbicides and related compounds in human and rat liver microsomes has been extensively studied, highlighting the complex metabolic pathways and potential health implications. This research is critical for understanding the environmental and health impacts of these widely used agricultural chemicals (Coleman et al., 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O.ClH/c16-13-8-6-11(7-9-13)10-18-15(19)14(17)12-4-2-1-3-5-12;/h1-9,14H,10,17H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYXHNOUHRLFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NCC2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/structure/B1521099.png)

![3-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521115.png)